(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate
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Description
(5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is a useful research compound. Its molecular formula is C14H12FN5O3S and its molecular weight is 349.34. The purity is usually 95%.
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Biological Activity
The compound (5-(4-fluorophenyl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate , with CAS Number 1203045-15-1, is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H12FN5O3S, with a molecular weight of approximately 349.34 g/mol. The structure features a 4-fluorophenyl group, an isoxazole moiety, and a tetrazole derivative, which are known to influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂FN₅O₃S |
Molecular Weight | 349.34 g/mol |
CAS Number | 1203045-15-1 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. The presence of the tetrazole moiety is significant for its biological efficacy, as tetrazoles are frequently associated with enhanced pharmacological properties.
Antimicrobial Activity
Studies have shown that compounds with similar structural features possess notable antimicrobial properties. For instance, derivatives containing the tetrazole ring have demonstrated effectiveness against various fungal strains, including Candida species. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.37 μM against Pichia guilliermondii and N. glabrata .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics:
- Isoxazole Ring : Known for its role in enhancing lipophilicity and modulating receptor interactions.
- Tetrazole Group : Contributes to increased potency and selectivity against specific biological targets .
Case Studies
- Antifungal Efficacy : In a comparative study, related tetrazole derivatives exhibited strong antifungal activity against fluconazole-resistant strains of Candida krusei and C. parapsilosis. The compound's ability to inhibit these strains suggests potential therapeutic applications in treating resistant fungal infections .
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties. Research indicates that compounds interacting with microtubules can protect neuronal cells from beta-amyloid-induced toxicity, suggesting that the isoxazole moiety may confer neuroprotective benefits .
The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1-methyltetrazol-5-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3S/c1-20-14(16-18-19-20)24-8-13(21)22-7-11-6-12(23-17-11)9-2-4-10(15)5-3-9/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQQKZRJKOGOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.